molecular formula C11H13NO B14406898 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one CAS No. 84258-49-1

1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14406898
CAS No.: 84258-49-1
M. Wt: 175.23 g/mol
InChI Key: OWBPJGNTBSTIAE-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired indole derivative .

Industrial Production Methods: Industrial production often employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted synthesis are also explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and dihydroindoles, which have significant applications in medicinal chemistry .

Scientific Research Applications

1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitutions, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .

Properties

CAS No.

84258-49-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-ethyl-3-methyl-3H-indol-2-one

InChI

InChI=1S/C11H13NO/c1-3-12-10-7-5-4-6-9(10)8(2)11(12)13/h4-8H,3H2,1-2H3

InChI Key

OWBPJGNTBSTIAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)C

Origin of Product

United States

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